2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Catalog No.
S2929163
CAS No.
1286057-70-2
M.F
C23H19N3O2S
M. Wt
401.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-im...

CAS Number

1286057-70-2

Product Name

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

IUPAC Name

2-benzylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole

Molecular Formula

C23H19N3O2S

Molecular Weight

401.48

InChI

InChI=1S/C23H19N3O2S/c1-17-8-5-6-13-21(17)25-22(19-11-7-12-20(14-19)26(27)28)15-24-23(25)29-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3

InChI Key

ULUVQOWAHWUUAL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Medicinal Chemistry

Drug Discovery

Synthetic Chemistry

Industrial Applications

Ionic Liquids

Green Chemistry

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound featuring a unique structure that includes a benzylthio group, a nitrophenyl moiety, and an o-tolyl substituent on the imidazole ring. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry and biology. The presence of the nitrophenyl group enhances its electronic properties, which can influence its reactivity and biological interactions.

  • Oxidation: The benzylthio group may be oxidized to form sulfoxides or sulfones.
  • Reduction: The nitrophenyl group can be reduced to an aminophenyl derivative.
  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature and solvent choice, are critical for achieving desired products.

Research indicates that 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole exhibits significant biological activities. It has been investigated for its potential as an enzyme inhibitor or activator, which could lead to therapeutic applications in treating various diseases. Preliminary studies suggest that derivatives of imidazole compounds may possess antimicrobial and anticancer properties . The mechanisms of action typically involve interactions with specific molecular targets, modulating enzyme activity through the compound's functional groups.

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can be achieved through various methods:

  • Conventional Synthesis: This often involves multi-step reactions starting from simpler precursors. Typical reagents include benzyl mercaptan and 3-nitroaniline, followed by cyclization to form the imidazole ring.
  • Green Chemistry Approaches: Recent advancements have introduced environmentally friendly solvents and catalysts to improve yield and reduce waste. For example, using a cholinium chloride/urea eutectic mixture can facilitate reactions while minimizing environmental impact .

The choice of method depends on factors such as desired purity, yield, and scalability for industrial applications.

The applications of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole span several fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties against various diseases including cancer.
  • Material Science: Used in developing new materials due to its unique structural properties.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms .

Interaction studies focus on how 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole interacts with biological targets. These studies often employ techniques such as molecular docking to predict binding affinities and modes of interaction with proteins. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole:

  • 2-(benzylthio)-5-(4-methylphenyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-chlorophenyl)-1H-imidazole
  • 2-(benzylthio)-5-(4-fluorophenyl)-1H-imidazole

Uniqueness

The uniqueness of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole lies in the specific arrangement of its substituents, particularly the nitrophenyl group which imparts distinct electronic properties not found in similar compounds. This makes it particularly valuable in targeted

Multi-Step Organic Synthesis Pathways

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically begins with the construction of the imidazole ring, followed by sequential functionalization at the 1-, 2-, and 5-positions. A common approach involves the condensation of 1,2-diketones with amines under acidic conditions to form the imidazole backbone. For instance, benzil (1,2-diphenylethanedione) reacts with ammonium acetate in glacial acetic acid to generate 2,4,5-triphenylimidazole, a precursor for further modifications.

Subsequent functionalization steps include:

  • Introduction of the o-tolyl group: Nucleophilic substitution at the 1-position using o-tolyl halides in the presence of a base such as potassium carbonate.
  • Nitrophenyl incorporation: Friedel-Crafts acylation or aldol condensation with 3-nitrobenzaldehyde under basic conditions.
  • Benzylthio addition: Thiolation at the 2-position via reaction with benzyl mercaptan or benzyl halides in polar aprotic solvents like dimethylformamide.

A representative synthesis pathway is outlined below:

StepReaction TypeReagents/ConditionsYield (%)
1Imidazole ring formationBenzil, ammonium acetate, glacial acetic acid, 100°C, 3–4 hours65–75
2o-Tolyl substitutiono-Tolyl chloride, K₂CO₃, DMF, 2–6 hours80–85
3Nitrophenyl functionalization3-Nitrobenzaldehyde, NaOH, ethanol, 5–10°C, 6 hours70–75
4Benzylthio incorporationBenzyl bromide, K₂CO₃, DMF, 2–6 hours60–70

Key challenges in multi-step synthesis include regioselectivity during nitrophenyl incorporation and purification of intermediates. Column chromatography and recrystallization are often employed to isolate products.

Catalyst-Free Cyclization Strategies

Catalyst-free methodologies offer simplified workflows by eliminating metal catalysts or specialized ligands. For example, the Debus-Radziszewski reaction enables one-pot synthesis of trisubstituted imidazoles through cyclocondensation of diketones, aldehydes, and ammonium acetate without exogenous catalysts. Adapting this approach, 3-nitrobenzaldehyde and o-toluidine undergo cyclization with in situ-generated 1,2-diketones to yield the target compound.

A notable protocol involves:

  • Mixing N-acetylimidazole with 3-nitrobenzaldehyde in ethanol.
  • Cooling to 5–10°C and adding aqueous sodium hydroxide dropwise.
  • Stirring for 6 hours to form a precipitate, which is filtered and recrystallized.

This method avoids transition metals, reducing costs and environmental impact. However, reaction times may extend to 12–24 hours in non-polar solvents like tetrahydrofuran.

Molecular Hybridization Approaches for Structural Optimization

Molecular hybridization integrates pharmacophoric elements from bioactive molecules to enhance properties such as solubility or target affinity. For 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole, hybridization strategies focus on:

  • Electron-withdrawing groups: The 3-nitrophenyl moiety enhances electrophilicity, facilitating interactions with biological targets.
  • Steric modulation: The o-tolyl group at the 1-position introduces steric bulk, potentially improving metabolic stability.
  • Thioether linkage: The benzylthio group at the 2-position offers redox-active functionality for covalent binding.

Quantum chemical studies using density functional theory (DFT) reveal that the nitrophenyl group induces significant charge redistribution across the imidazole ring, enhancing dipole interactions.

Green Chemistry Innovations in Imidazole Functionalization

Sustainable synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has been achieved through:

  • Deep eutectic solvents (DES): Choline chloride/urea mixtures serve as recyclable reaction media, enabling 80–85% yields over four cycles without chromatographic purification.
  • Aqueous conditions: Sodium hydroxide-mediated reactions in water reduce organic solvent use.
  • Energy efficiency: Microwave-assisted synthesis shortens reaction times from hours to minutes, though this remains underexplored for the target compound.

A comparative analysis of solvent systems is provided below:

Solvent SystemReaction Time (hours)Yield (%)Recyclability
ChCl/urea (DES)6854 cycles
Dimethylformamide680Not reusable
Ethanol675Not reusable

DES-mediated syntheses align with green chemistry principles by minimizing waste and energy consumption.

XLogP3

5.9

Dates

Last modified: 08-17-2023

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